molecular formula C9H6N2OS B1597178 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde CAS No. 321309-44-8

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

Cat. No. B1597178
M. Wt: 190.22 g/mol
InChI Key: KCYKKBNXHITUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,2,3-thiadiazol-4-yl group . The compound has a molecular weight of 190.22 Da . More detailed structural information can be obtained through spectroscopic methods such as NMR .


Chemical Reactions Analysis

The specific chemical reactions involving “4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” are not detailed in the retrieved papers .


Physical And Chemical Properties Analysis

“4-(1,2,3-Thiadiazol-4-yl)benzaldehyde” is predicted to have a boiling point of 363.0±44.0 °C and a density of 1.336±0.06 g/cm3 . Its pKa is predicted to be -4.69±0.27 .

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis : Novel benzaldehyde derivatives containing 1,3,4-thiadiazole, synthesized from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole, have been characterized by various spectroscopic methods. The fluorescence properties of these compounds were also investigated (Liu, Feng, Yin, & Su, 2014).

Antibacterial Activities

  • Schiff Bases and Derivatives Synthesis : Schiff bases, amides, and other derivatives of 4-amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1, 2,4-triazoles/2-amino-5-(1-aryl-5-methyl-1,2, 3-triazol-4-yl)-1,3,4-thiadiazoles have been synthesized, displaying antibacterial activities against various bacteria (Zhang et al., 2010).

Molecular Aggregation Studies

  • Aggregation in Organic Solvents : Spectroscopic studies of 1,3,4-thiadiazole derivatives revealed their molecular aggregation behavior in different organic solvents, showing solvent-dependent fluorescence emission and circular dichroism spectra. This suggests the impact of substituent groups on molecular aggregation interactions (Matwijczuk et al., 2016).

Photovoltaic Properties

  • Star-Shaped Molecule Synthesis for OSCs : A star-shaped molecule with triphenylamine core and benzo[1,2,5]thiadiazole vinylene arms was synthesized for organic solar cells (OSCs). This molecule, featuring a donor-acceptor structure, showed strong absorption in the visible wavelength range and a notable power conversion efficiency in OSCs (Wu et al., 2009).

Solvent Effects on Molecules

  • Keto/Enol Equilibrium Studies : The keto/enol equilibrium of certain bioactive molecules from the 1,3,4-thiadiazole group was found to be influenced by solvent polarizability. This equilibrium is both solvent- and temperature-dependent, indicating the importance of molecular structure and solvent properties in determining tautomeric equilibrium (Matwijczuk et al., 2017).

Antineoplastic Potential

  • Synthesis of Antineoplastic Agents : Novel 1,2,3-thiadiazoles, including 4-monosubstituted and 4,5-disubstituted derivatives, were synthesized for potential antineoplastic applications. These compounds highlight the versatility of 1,2,3-thiadiazole derivatives in medicinal chemistry (Looker & Wilson, 1965)

properties

IUPAC Name

4-(thiadiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-7-1-3-8(4-2-7)9-6-13-11-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYKKBNXHITUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380091
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

CAS RN

321309-44-8
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Reactant of Route 3
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Reactant of Route 4
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Reactant of Route 5
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.